molecular formula C12H18N6 B1452769 3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine CAS No. 1177286-61-1

3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No. B1452769
M. Wt: 246.31 g/mol
InChI Key: AAIIFQOGONQCIP-UHFFFAOYSA-N
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Description

3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H18N6 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Properties

Research into compounds structurally similar to "3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine" has shown potential analgesic properties. For instance, the synthesis and study of analgesic properties of derivatives, such as those containing the [1,2,4]triazolo[4,3-a]azepin core, have revealed moderate analgesic effects compared to reference drugs like ketorolac. This suggests that modifications in the molecular structure could lead to significant analgesic activity, demonstrating the compound's potential in developing new pain management solutions (Demchenko et al., 2018).

Antimicrobial Activity

The antimicrobial activity of compounds with structural similarities to "3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine" has been a significant area of research. Studies have developed synthesis methods for derivatives that demonstrate broad-spectrum antimicrobial activity. These derivatives have been effective against both gram-positive and gram-negative bacteria as well as yeast fungi, suggesting the potential for developing new antimicrobial agents based on the structural framework of the compound (Demchenko et al., 2021).

Heterocyclic Chemistry and Drug Design

The compound's core structure is of interest in the field of heterocyclic chemistry, where derivatives have been synthesized for various applications, including drug design. The facile synthesis and characterization of new classes of heterocyclic compounds, such as 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, from similar starting materials, highlight the compound's relevance in constructing novel molecular entities with potential biological activities. This area of research is crucial for the discovery and development of new therapeutic agents, showcasing the compound's utility in medicinal chemistry (Ibrahim et al., 2011).

properties

IUPAC Name

3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-9-10(13)7-17(16-9)8-12-15-14-11-5-3-2-4-6-18(11)12/h7H,2-6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIIFQOGONQCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CC2=NN=C3N2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine
Reactant of Route 2
3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine
Reactant of Route 4
3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine
Reactant of Route 5
3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine
Reactant of Route 6
3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine

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